3-Hydroxy-1-propenyl-trimethylammonium chloride

Catalog No.
S3482855
CAS No.
91725-36-9
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-propenyl-trimethylammonium chloride

CAS Number

91725-36-9

Product Name

3-Hydroxy-1-propenyl-trimethylammonium chloride

IUPAC Name

[(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+;

InChI Key

YNOXNFMGWKAPBC-FXRZFVDSSA-M

SMILES

C[N+](C)(C)C=CCO.[Cl-]

Canonical SMILES

C[N+](C)(C)C=CCO.[Cl-]

Isomeric SMILES

C[N+](C)(C)/C=C/CO.[Cl-]

3-Hydroxy-1-propenyl-trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C₆H₁₄ClNO and a CAS number of 91725-36-9. This compound features a trimethylammonium group attached to a propenyl chain that has a hydroxyl group, contributing to its amphiphilic properties. Its structure includes a positively charged nitrogen atom surrounded by three methyl groups and a propenyl group that can engage in various chemical interactions, making it versatile in both organic synthesis and biological applications .

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Polymerization: It can undergo polymerization reactions, particularly in the presence of other monomers, which is useful in creating polymers with specific properties.
  • Phase Transfer Catalysis: This compound is utilized as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases .

The biological activity of 3-Hydroxy-1-propenyl-trimethylammonium chloride is notable for its role in cell membrane dynamics. Its amphiphilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and permeability. This property makes it valuable in studies related to drug delivery systems and cellular uptake mechanisms . Additionally, its quaternary ammonium structure contributes to antimicrobial properties, making it relevant in pharmaceutical formulations.

Synthesis of 3-Hydroxy-1-propenyl-trimethylammonium chloride can be achieved through several methods:

  • Alkylation of Trimethylamine: The reaction of trimethylamine with propenyl alcohol under controlled conditions can yield the desired product.
  • Quaternization Reaction: A common method involves the quaternization of an amine with an alkyl halide, where propenyl bromide or chloride is used to introduce the propenyl group.
  • Hydrolysis of Precursor Compounds: Starting from precursors such as allyltrimethylammonium salts, hydrolysis can lead to the formation of this compound .

3-Hydroxy-1-propenyl-trimethylammonium chloride finds applications in various fields:

  • Pharmaceuticals: Used as an excipient or active ingredient in drug formulations due to its ability to enhance solubility and bioavailability.
  • Agriculture: Acts as a surfactant and emulsifier in pesticide formulations.
  • Cosmetics: Utilized in personal care products for its conditioning properties and ability to stabilize emulsions .

Interaction studies involving 3-Hydroxy-1-propenyl-trimethylammonium chloride focus on its effects on biological membranes and drug delivery systems. Research indicates that this compound can enhance the permeability of certain drugs across cellular membranes, potentially improving therapeutic efficacy. Additionally, studies on its interaction with various biomolecules help elucidate its role in cellular processes and its potential as a drug carrier .

Several compounds exhibit structural or functional similarities to 3-Hydroxy-1-propenyl-trimethylammonium chloride. Here are some noteworthy comparisons:

Compound NameStructure SimilarityUnique Properties
(3-Hydroxypropyl)trimethylammonium chlorideSimilar ammonium structureHigher hydrophilicity due to longer hydrocarbon chain
N-(3-hydroxy-1-propenyl) trimethylammonium perchlorateSimilar propenyl groupDifferent anion leading to varied solubility
Benzyltrimethylammonium chlorideTrimethylammonium coreAromatic ring increases lipophilicity

These compounds share the quaternary ammonium feature but differ significantly in their hydrophilicity, solubility profiles, and biological activities, highlighting the unique characteristics of 3-Hydroxy-1-propenyl-trimethylammonium chloride within this class .

Dates

Modify: 2023-08-19

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